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In Vivo Antitumor Efficacy of (S)-Crizotinib

Cancer Model
Efficacy
Outcome

Dosage
Regimen

Proposed Primary
Mechanism

Key Findings

Colon
Carcinoma
(SW480
xenograft) [1]

Suppressed
tumor growth [1]

[2]

50 mg/kg,
twice daily for

15 days [1]

MTH1 inhibition,
inducing DNA

damage [1]

Efficacy attributed to
stereospecific inhibition

of MTH1; (R)-
enantiomer was

ineffective [1].

Gastric Cancer
(BGC-823
xenograft) [3]

Reduced tumor

growth [3]

50 mg/kg,

every 2 days
for 30 days

[3]

ROS-dependent

DNA damage,
independent of
MTH1 [3]

Induced DNA damage

markers (γH2AX, p-
ATM); efficacy reversed

by antioxidant NAC [3].

Non-Small Cell
Lung Cancer
(NCI-H460

xenograft) [4]

Inhibited tumor

growth, induced
apoptosis [4]

50

mg/kg/day,
for 21 days

[4]

ROS-dependent

ER stress,
independent of
MTH1 [4]

Triggered ER stress

pathway (increased
CHOP, ATF4); apoptosis

blocked by antioxidant
NAC [4].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s542856?utm_src=pdf-body
https://www.smolecule.com/products/s542856?utm_src=pdf-interest
https://www.smolecule.com/products/s542856?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150021/
https://www.mdpi.com/2072-6694/16/13/2479
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150021/
https://www.nature.com/articles/s41419-018-0667-x
https://www.nature.com/articles/s41419-018-0667-x
https://www.nature.com/articles/s41419-018-0667-x
https://www.nature.com/articles/s41419-018-0667-x
https://www.nature.com/articles/s41419-018-0667-x
https://jeccr.biomedcentral.com/articles/10.1186/s13046-017-0584-3
https://jeccr.biomedcentral.com/articles/10.1186/s13046-017-0584-3
https://jeccr.biomedcentral.com/articles/10.1186/s13046-017-0584-3
https://jeccr.biomedcentral.com/articles/10.1186/s13046-017-0584-3
https://jeccr.biomedcentral.com/articles/10.1186/s13046-017-0584-3
https://www.smolecule.com/products/s542856?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Cancer Model
Efficacy
Outcome

Dosage
Regimen

Proposed Primary
Mechanism

Key Findings

Melanoma
(B16-F10
model) [5]

Suppressed

tumor growth,
enhanced anti-

PD-1 therapy [5]

50 mg/kg,

daily [5]

Disruption of

CD147-MCT1
complex, inhibiting

lactate transport [5]

Reduced lactate uptake

by macrophages,
suppressed CXCL13

expression, and inhibited
M2 polarization [5].

Detailed Experimental Protocols

The in vivo studies shared common methodologies but were tailored to specific research questions.

Animal Model and Dosing

Animals: The studies typically used immunodeficient mice (e.g., nude or BALB/c mice) for xenograft
models of human cancers (SW480 colon, BGC-823 gastric, NCI-H460 lung) [1] [3] [4]. One study also

used immune-competent mice bearing murine B16-F10 melanoma tumors to evaluate immune effects
[5].

Dosing: (S)-Crizotinib was commonly administered via oral gavage. A frequent and well-tolerated
dosage was 50 mg/kg, given either once daily, twice daily, or every two days, with treatment

durations ranging from 15 to 30 days [5] [1] [3]. The drug was usually dissolved in a vehicle solution
for administration.

Key Efficacy and Mechanism Evaluation Methods

Researchers employed a range of techniques to assess tumor response and investigate the underlying

biology:

Tumor Volume Measurement: Tumor growth was tracked by regularly measuring tumor dimensions
with calipers. Tumor volume was calculated, and growth curves were plotted to visually demonstrate

treatment efficacy [3] [4].
Immunoblotting (Western Blot): This was used to analyze protein expression and activation in

excised tumor tissues. Key markers included:
DNA Damage: γH2AX, phosphorylated ATM (Ser1981) [3].
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ER Stress/Apoptosis: CHOP, ATF4, cleaved PARP [4].

Lactylation: Histone H3 lysine 18 lactylation (H3K18la) [5].
Immunohistochemistry (IHC) / Immunofluorescence: These techniques allowed for the

visualization and localization of specific markers within tumor sections, such as Ki-67 (for cell
proliferation), γH2AX (DNA damage), and Cleaved Caspase-3 (apoptosis) [3] [4].

Flow Cytometry: Used to analyze the tumor immune microenvironment, particularly in the melanoma
model, to identify and quantify different immune cell populations (e.g., M1 vs. M2 macrophages,

CD8+ T cells) [5].

Mechanism of Action and Signaling Pathways

The in vivo data reveal that (S)-Crizotinib exerts antitumor effects through at least two distinct, context-

dependent pathways. The following diagram synthesizes these mechanisms into a unified visual overview.
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Mechanism 1: Oxidative Stress & DNA Damage Mechanism 2: Metabolic Reprogramming
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The diagram illustrates two primary antitumor mechanisms. The research evidence suggests that the MTH1

inhibition mechanism is specific to certain cancer types like colon carcinoma [1], while the ROS-dependent

pathway operates independently of MTH1 in other models such as gastric and lung cancer [3] [4].
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Key Insights for Researchers

Mechanism is Model-Dependent: The antitumor mechanism of (S)-Crizotinib varies significantly
across different cancer types. It is crucial to validate the primary mechanism in your specific research

model rather than assuming it functions solely through MTH1 inhibition [3] [4].
Promising Immunomodulatory Potential: The recent finding that (S)-Crizotinib can disrupt lactate

metabolism and reverse immunosuppression in the tumor microenvironment opens a new avenue for
its application, particularly in combination with immunotherapies like immune checkpoint inhibitors [5].

Synergistic Potential: The activation of pro-survival signals like Akt as a response to (S)-Crizotinib-
induced DNA damage [3] indicates that combination strategies with AKT inhibitors could further

enhance its efficacy and overcome potential resistance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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